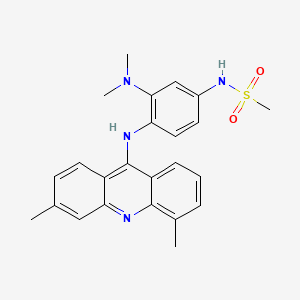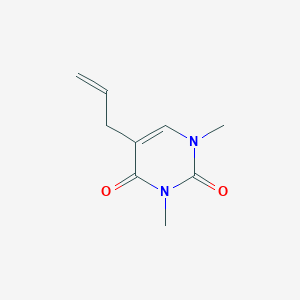![molecular formula C17H18O2Si B14341760 Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate CAS No. 101823-70-5](/img/structure/B14341760.png)
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate is an organosilicon compound that features a silyl group attached to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate typically involves the reaction of methyl diphenylsilyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure maximum yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silyl group can undergo oxidation or substitution, while the ester group can be reduced or substituted. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but lacks the silyl group.
Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Contains a pyrazole moiety instead of a silyl group.
Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Similar ester functionality but with a different substituent.
Uniqueness
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of organosilicon compounds and advanced materials.
Propiedades
Número CAS |
101823-70-5 |
|---|---|
Fórmula molecular |
C17H18O2Si |
Peso molecular |
282.41 g/mol |
Nombre IUPAC |
methyl 3-[methyl(diphenyl)silyl]prop-2-enoate |
InChI |
InChI=1S/C17H18O2Si/c1-19-17(18)13-14-20(2,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
WFRANMVMEBGRPG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)
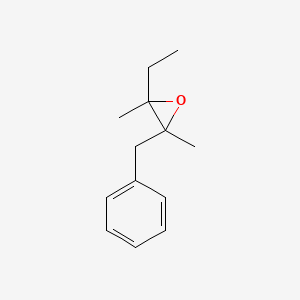

![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
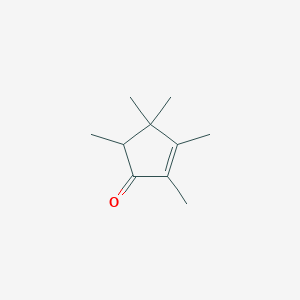
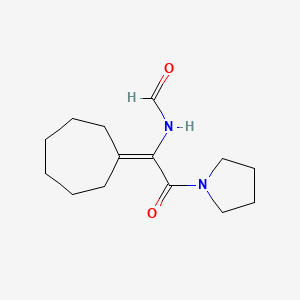

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)


